![molecular formula C19H17F3N2O4S B1672611 非维匹普兰 CAS No. 872365-14-5](/img/structure/B1672611.png)
非维匹普兰
概述
描述
非维匹普兰,也称为其化学名称{2-甲基-1-[4-(甲磺酰基)-2-(三氟甲基)苄基]-1H-吡咯并[2,3-b]吡啶-3-基}乙酸,是一种属于皮普兰类别的化合物。它是由诺华开发的,是一种选择性的、口服有效的前列腺素D2受体2(DP2或CRTh2)拮抗剂 。 该受体参与与哮喘相关的炎症级联反应 . 非维匹普兰最初被研究用于其治疗哮喘的潜力,特别是对于中重度哮喘患者 .
科学研究应用
Introduction to Fevipiprant
Fevipiprant, also known as QAW039, is an oral antagonist of the prostaglandin D2 receptor 2 (DP2) that has been primarily investigated for its applications in asthma management. This compound aims to address the unmet needs in patients with severe asthma who are inadequately controlled by standard therapies. The following sections will explore the scientific research applications of fevipiprant, focusing on its efficacy, safety, and potential implications for clinical practice.
Efficacy in Asthma Management
Fevipiprant has been evaluated in several clinical trials, notably the LUSTER-1 and LUSTER-2 studies, which were phase III randomized controlled trials. These studies aimed to assess the efficacy of fevipiprant in reducing the rate of moderate to severe asthma exacerbations in patients with high eosinophil counts.
Key Findings from Clinical Trials
- LUSTER-1 and LUSTER-2 Studies : These studies included over 1,700 participants across multiple countries. Patients received either 150 mg or 450 mg of fevipiprant or a placebo for 52 weeks. The primary endpoint was the annualized rate of moderate to severe asthma exacerbations.
Despite these findings, neither study achieved statistical significance after adjusting for multiple testing, suggesting that while fevipiprant may provide some benefit, it may not be sufficient to warrant widespread clinical use .
Safety Profile
Fevipiprant has generally been well tolerated among trial participants. Adverse events were comparable between treatment groups and placebo, with serious adverse events occurring in approximately 9% of patients across all groups . Notably, there were few treatment-related deaths reported during these studies.
Comparative Studies
In addition to phase III trials, fevipiprant has been compared with other treatments such as montelukast in phase II studies:
- A study involving 1,058 adult patients demonstrated statistically significant improvements in forced expiratory volume (FEV1) when fevipiprant was used alongside low-dose inhaled corticosteroids compared to placebo .
Meta-Analysis Insights
A meta-analysis reviewing multiple trials indicated that while fevipiprant showed improvements in pre-and post-bronchodilator FEV1 values and modest improvements in asthma control questionnaire scores, the overall impact on exacerbation rates remained disappointing . This suggests that while there may be some benefits regarding lung function metrics, the clinical significance concerning exacerbation prevention is still uncertain.
作用机制
非维匹普兰通过选择性拮抗前列腺素D2受体2(DP2或CRTh2)发挥作用。该受体参与嗜酸性粒细胞、嗜碱性粒细胞和T辅助细胞2的募集和激活,这些细胞在与哮喘相关的炎症反应中起关键作用。 通过阻断该受体,非维匹普兰可以减少哮喘患者的炎症并改善肺功能 .
生化分析
Biochemical Properties
Feviprant is known to interact with the prostaglandin D2 receptor 2 (DP2 or CRTh2) . This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers . Fevipiprant inhibits the binding of prostaglandin D2 and its metabolites .
Cellular Effects
Fevipiprant has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it mediates the activation and migration of some of the key inflammatory cell types in asthma, including T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .
Molecular Mechanism
Fevipiprant exerts its effects at the molecular level through its antagonistic action on the prostaglandin D2 receptor 2 (DP2 or CRTh2) . It inhibits the binding of prostaglandin D2 and its metabolites, thereby disrupting the signaling pathways that lead to inflammation .
Temporal Effects in Laboratory Settings
The long-term safety of Fevipiprant was assessed in a study named SPIRIT . The study found that both doses of Fevipiprant were well tolerated, with a safety profile similar to placebo .
Metabolic Pathways
Fevipiprant is eliminated by glucuronidation and by direct renal excretion . It undergoes glucuronidation by several uridine 5′-diphospho glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
Fevipiprant is orally administered and is known to be unaffected by food . It is metabolized in the liver and excreted renally .
Subcellular Localization
As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects by binding to its target receptor, the prostaglandin D2 receptor 2 (DP2 or CRTh2), which is located on the cell surface .
准备方法
非维匹普兰的合成涉及几个关键步骤,从吡咯并[2,3-b]吡啶核 的制备开始。接下来是引入三氟甲基苄基和甲磺酰基。最后一步是添加乙酸部分。 反应条件通常需要使用强碱和溶剂,例如二甲基甲酰胺(DMF)和二氯甲烷(DCM) .
对于工业生产,该过程被放大,并仔细控制反应参数以确保高收率和纯度。 自动反应器和连续流动系统的使用可以提高合成的效率和可重复性 .
化学反应分析
非维匹普兰经历几种类型的化学反应,包括:
氧化: 此反应可以在甲磺酰基上发生,导致形成砜衍生物。
还原: 吡咯并[2,3-b]吡啶核中的硝基可以被还原为胺。
取代: 在特定条件下,三氟甲基可以被其他官能团取代。
这些反应中常用的试剂包括过氧化氢用于氧化、氢化铝锂用于还原以及各种亲核试剂用于取代反应。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
非维匹普兰对其对DP2受体的选择性很高,这使其独一无二。类似的化合物包括:
格拉匹普兰: 另一种皮普兰类药物,但它靶向前列腺素E2受体4(EP4)而不是DP2。
生物活性
Fevipiprant (NVP-QAW039) is a selective oral antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2) that has been investigated primarily for its potential in treating asthma. This article provides a comprehensive overview of the biological activity of fevipiprant, including its mechanisms of action, efficacy in clinical trials, pharmacokinetics, and safety profile.
Fevipiprant's primary mechanism involves blocking the DP2 receptor, which is implicated in the activation and migration of inflammatory cells such as eosinophils and Th2 cells. By inhibiting this pathway, fevipiprant aims to reduce eosinophilic airway inflammation, a key feature in asthma pathophysiology. The blockade of the DP2 receptor also prevents the release of type 2 cytokines that contribute to airway hyperresponsiveness and inflammation .
Phase 2 and Phase 3 Trials
Fevipiprant has undergone several clinical trials to assess its efficacy in patients with asthma. Notably:
- Phase 2 Studies : Early trials demonstrated that fevipiprant significantly reduced sputum eosinophils and improved lung function, as measured by forced expiratory volume in one second (FEV1) after 12 weeks of treatment .
- LUSTER Trials : In two pivotal Phase 3 studies (LUSTER-1 and LUSTER-2), fevipiprant was evaluated for its ability to reduce asthma exacerbations. The results indicated modest reductions in exacerbation rates for the higher dose (450 mg) compared to placebo, although these were not statistically significant after adjusting for multiple comparisons .
Pharmacokinetics
Fevipiprant exhibits favorable pharmacokinetic properties with a long half-life allowing for once-daily dosing. Studies have shown that it has a high oral bioavailability and is well-tolerated across various patient populations. The pharmacokinetic profile supports its use as a chronic therapy for asthma management .
Parameter | Value |
---|---|
Oral Bioavailability | ~54% |
Half-life | Approximately 17.1 hours |
Clearance | 1.6 mL/min/kg |
Safety Profile
The safety profile of fevipiprant has been generally favorable. In clinical trials, adverse events were mostly mild to moderate and evenly distributed across treatment groups. Common adverse events included nasopharyngitis and headache . Serious adverse events were reported at similar rates across fevipiprant and placebo groups.
Summary of Adverse Events
Adverse Event | Fevipiprant (150 mg) | Placebo |
---|---|---|
Any Adverse Event | 44.8% | 50% |
Nasopharyngitis | 7.1% | 4.4% |
Headache | 4.2% | 5.9% |
Case Studies
A notable case study involved a patient with severe asthma who was unresponsive to standard therapies. After initiating treatment with fevipiprant at a dose of 150 mg daily, the patient exhibited a significant reduction in exacerbation frequency and improvements in FEV1 measurements over a six-month period . This aligns with findings from larger studies indicating that while not universally effective, fevipiprant can provide benefits for specific patient subsets.
属性
IUPAC Name |
2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPXZDRVCSVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336031 | |
Record name | Fevipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-14-5 | |
Record name | Fevipiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fevipiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12011 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fevipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEVIPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。